3-Azaspiro[5.5]undecane-3-sulfonyl chloride
CAS No.: 1340329-50-1
Cat. No.: VC3396316
Molecular Formula: C10H18ClNO2S
Molecular Weight: 251.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340329-50-1 |
|---|---|
| Molecular Formula | C10H18ClNO2S |
| Molecular Weight | 251.77 g/mol |
| IUPAC Name | 3-azaspiro[5.5]undecane-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C10H18ClNO2S/c11-15(13,14)12-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2 |
| Standard InChI Key | KCQLXZYZRXYJQG-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)CCN(CC2)S(=O)(=O)Cl |
| Canonical SMILES | C1CCC2(CC1)CCN(CC2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Information
3-Azaspiro[5.5]undecane-3-sulfonyl chloride is characterized by a molecular formula of C10H18ClNO2S and a molecular weight of 251.77 g/mol. The structure centers around a 3-azaspiro[5.5]undecane core with a sulfonyl chloride group attached to the nitrogen atom. This compound can be uniquely identified through several established chemical identifiers:
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CAS Number: 1340329-50-1
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Standard InChI: InChI=1S/C10H18ClNO2S/c11-15(13,14)12-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2
The chemical structure features a bicyclic system with a central spiro carbon atom connecting two rings. The nitrogen-containing ring includes the sulfonyl chloride functional group attached to the nitrogen atom, which serves as the reactive center of the molecule.
Physical Properties and Spectroscopic Data
Predicted Collision Cross Section
The collision cross section (CCS) is a critical parameter for mass spectrometry analysis, representing the effective area for the interaction of a molecule with other species. The predicted CCS values for various adducts of 3-azaspiro[5.5]undecane-3-sulfonyl chloride are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 252.08196 | 153.5 |
| [M+Na]+ | 274.06390 | 163.5 |
| [M+NH4]+ | 269.10850 | 163.7 |
| [M+K]+ | 290.03784 | 153.7 |
| [M-H]- | 250.06740 | 155.1 |
| [M+Na-2H]- | 272.04935 | 159.5 |
| [M]+ | 251.07413 | 156.2 |
| [M]- | 251.07523 | 156.2 |
Applications and Uses
Synthetic Organic Chemistry
3-Azaspiro[5.5]undecane-3-sulfonyl chloride serves as a versatile intermediate in organic synthesis. Its primary value lies in its utility as a precursor for the preparation of various sulfonamide derivatives. The sulfonyl chloride group is highly reactive toward nucleophiles, particularly amines, allowing for the facile formation of sulfonamide linkages under mild conditions. These sulfonamide products have significant importance in pharmaceutical research and development.
Building Block in Medicinal Chemistry
The compound functions as a specialized building block for the synthesis of more complex nitrogen-containing compounds. The rigid spiro structure provides a well-defined three-dimensional scaffold that can be strategically incorporated into target molecules. This structural rigidity is particularly valuable in medicinal chemistry, where the precise spatial arrangement of functional groups often correlates with biological activity.
The incorporation of the azaspiro[5.5]undecane moiety into pharmaceutical candidates may confer beneficial properties such as metabolic stability, enhanced binding affinity to biological targets, or improved pharmacokinetic profiles. Related azaspiro compounds have appeared in pharmaceutical research contexts, suggesting the potential utility of this structural class.
Related Compounds
While this article focuses specifically on 3-azaspiro[5.5]undecane-3-sulfonyl chloride, several structurally related compounds share the azaspiro[5.5]undecane backbone:
3-Oxa-9-azaspiro[5.5]undecane Hydrochloride
This related compound (CAS: 1380300-88-8) features an oxygen atom in one ring of the spiro system . With a molecular formula of C9H18ClNO, it represents a structural variant that maintains the core spiro framework but incorporates different heteroatoms. The hazard information associated with this compound includes:
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Harmful if swallowed (H302)
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Causes skin irritation (H315)
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Causes serious eye irritation (H319)
3-Azaspiro[5.5]undecane
This compound represents the core structure without the sulfonyl chloride functionality . It serves as a precursor in the synthesis of 3-azaspiro[5.5]undecane-3-sulfonyl chloride and may exhibit different reactivity patterns and applications owing to the presence of a secondary amine rather than a sulfonamide group.
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